molecular formula C22H21N3O2 B7756032 2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-ethylphenyl)nicotinonitrile

2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-ethylphenyl)nicotinonitrile

Cat. No.: B7756032
M. Wt: 359.4 g/mol
InChI Key: IPCAVOHSYUXMMS-UHFFFAOYSA-N
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Description

2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-ethylphenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, dimethoxyphenyl, ethylphenyl, and nitrile functional groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-ethylphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Addition of the Ethylphenyl Group: The 4-ethylphenyl group can be added through a similar Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-ethylphenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-ethylphenyl)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-ethylphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(2,5-dimethoxyphenyl)-4-phenylpyridine: Similar structure but lacks the ethyl group.

    2-Amino-4-(4-ethylphenyl)-6-methoxynicotinonitrile: Similar structure but has only one methoxy group.

Uniqueness

2-Amino-6-(2,5-dimethoxyphenyl)-4-(4-ethylphenyl)nicotinonitrile is unique due to the presence of both dimethoxyphenyl and ethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-amino-6-(2,5-dimethoxyphenyl)-4-(4-ethylphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-4-14-5-7-15(8-6-14)17-12-20(25-22(24)19(17)13-23)18-11-16(26-2)9-10-21(18)27-3/h5-12H,4H2,1-3H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCAVOHSYUXMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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